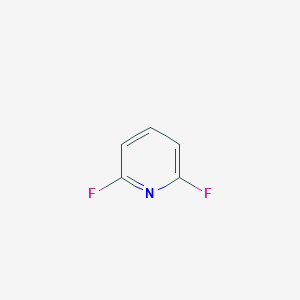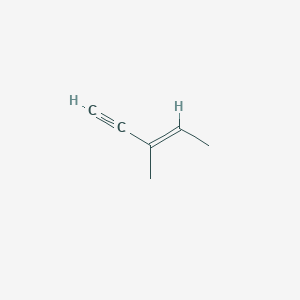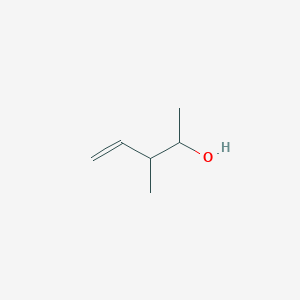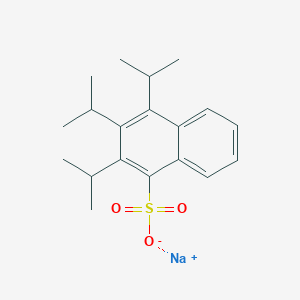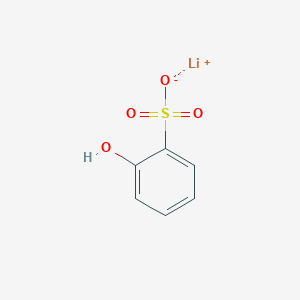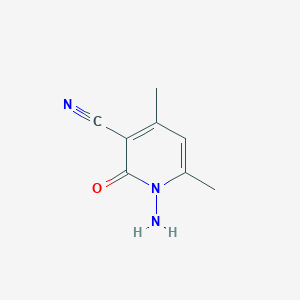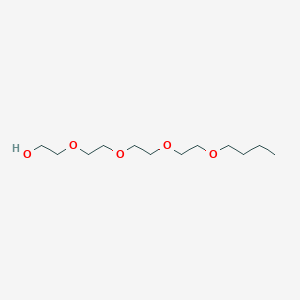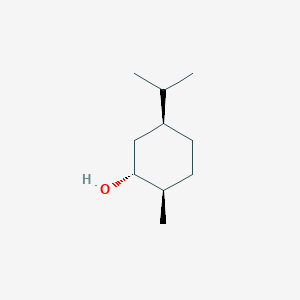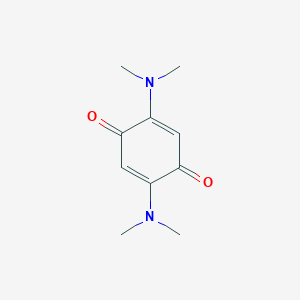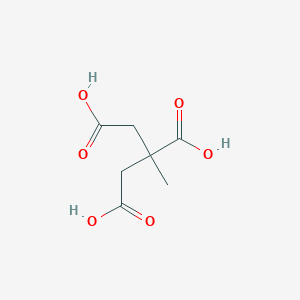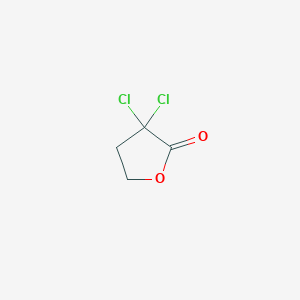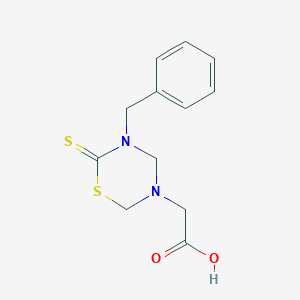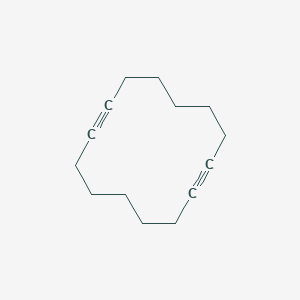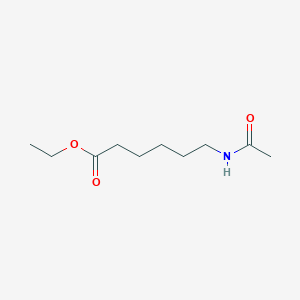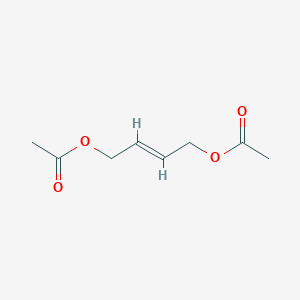
But-2-ene-1,4-diyl diacetate
概述
描述
It is a colorless to yellow sticky oil or semi-solid that is used in various chemical synthesis processes . This compound is characterized by its two acetate groups attached to a butene backbone, making it a versatile intermediate in organic chemistry.
作用机制
Target of Action
But-2-ene-1,4-diyl diacetate is a chemical compound with the molecular formula C8H12O4
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to be stored in a dry environment at a temperature between 2-8°C . .
准备方法
Synthetic Routes and Reaction Conditions: But-2-ene-1,4-diyl diacetate is typically synthesized through the esterification of 1,4-butanediol with acetic anhydride. The reaction is usually carried out under anhydrous conditions with an acid catalyst to facilitate the esterification process . The reaction conditions often involve moderate temperatures to ensure complete conversion of the diol to the diacetate.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 1,4-butanediol and acetic anhydride into a reactor, where the reaction is catalyzed by an acid such as sulfuric acid. The product is then purified through distillation to achieve the desired purity levels .
化学反应分析
Types of Reactions: But-2-ene-1,4-diyl diacetate undergoes various chemical reactions, including:
Isomerization: This compound can be isomerized using catalysts such as Grubbs G2 and Hoveyda-Grubbs HG2, leading to rapid isomerization with high yields.
Hydrolysis: The diacetate can be hydrolyzed to yield 1,4-butanediol and acetic acid under acidic or basic conditions.
Common Reagents and Conditions:
Isomerization: Catalysts like Grubbs G2 and Hoveyda-Grubbs HG2 in solvents such as benzotrifluoride (BTF) or dichloromethane (DCM).
Hydrolysis: Acidic or basic aqueous solutions are commonly used for hydrolysis reactions.
Major Products:
Isomerization: The major product is the isomerized form of this compound.
Hydrolysis: The major products are 1,4-butanediol and acetic acid.
科学研究应用
But-2-ene-1,4-diyl diacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Polymer Chemistry: It is used in ring-opening metathesis polymerization (ROMP) and other olefin metathesis reactions to produce high molecular weight polymers.
Chemical Research: The compound is utilized in studying reaction mechanisms and developing new catalytic processes.
相似化合物的比较
1,4-Butanediol diacetate: Similar in structure but lacks the double bond present in but-2-ene-1,4-diyl diacetate.
2-Butene-1,4-diol diacetate: Another isomer with different spatial arrangement of atoms.
Uniqueness: this compound is unique due to its double bond, which imparts distinct reactivity and makes it suitable for specific catalytic processes such as olefin metathesis . This differentiates it from other similar compounds that may not possess the same level of reactivity or versatility in chemical synthesis.
属性
IUPAC Name |
[(E)-4-acetyloxybut-2-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-4H,5-6H2,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUAUHWZIKOMFC-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC=CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC/C=C/COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18621-75-5 | |
| Record name | 1,4-Diacetoxy-2-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018621755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene-1,4-diol, 1,4-diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Q1: What is the significance of But-2-ene-1,4-diyl diacetate in olefin metathesis reactions?
A1: this compound serves as a model substrate for studying isomerization reactions catalyzed by Grubbs' catalysts, specifically the second-generation (G2) and Hoveyda-Grubbs (HG2) catalysts []. These reactions are crucial in organic synthesis for rearranging double bonds within a molecule.
Q2: How does Benzotrifluoride (BTF) compare to Dichloromethane (DCM) as a solvent for isomerization reactions involving this compound?
A2: Research indicates that Benzotrifluoride (BTF) is a viable and potentially advantageous alternative to Dichloromethane (DCM) for isomerization reactions of this compound catalyzed by G2 and HG2 catalysts []. The study showed that reactions performed in BTF exhibited significantly faster initial rates compared to DCM, achieving high yields within shorter reaction times []. This finding highlights the potential of BTF as a more environmentally friendly solvent option for olefin metathesis reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
